
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C15H21ClN4OS and its molecular weight is 340.87. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazole derivatives, such as the compound , have been reported to exhibit significant antimicrobial properties. The presence of the imidazole ring contributes to the compound’s ability to interact with microbial cell membranes, potentially leading to cell death. This makes it a candidate for developing new antimicrobial agents, especially in the face of increasing antibiotic resistance .
Anticancer Potential
The structural features of imidazole-containing compounds have shown promise in anticancer research. Their ability to interfere with cell proliferation and induce apoptosis in cancer cells is of particular interest. Research into derivatives of imidazole could lead to the development of novel chemotherapeutic agents .
Anti-inflammatory Applications
Imidazole derivatives are known to possess anti-inflammatory properties. They can modulate the body’s inflammatory response, making them potential therapeutic agents for treating chronic inflammatory diseases .
Antiviral Agents
Compounds with an imidazole moiety have been explored for their antiviral activities. They may inhibit viral replication by targeting specific proteins involved in the viral life cycle. This application is crucial in the ongoing search for treatments against emerging viral infections .
Antidiabetic Effects
Research has indicated that imidazole derivatives can exhibit antidiabetic effects. They may influence insulin signaling pathways or help in reducing blood glucose levels, offering a potential avenue for diabetes management .
Antioxidant Properties
The imidazole ring can act as a free radical scavenger, which is essential in preventing oxidative stress-related damage in cells. This antioxidant capability is beneficial in developing treatments for diseases caused by oxidative stress .
Antihelmintic Activity
Imidazole-containing compounds have been used as antihelmintic agents. They can be effective against parasitic worms, providing a means to treat infections caused by these parasites .
CNS Activity
Due to the structural similarity to neurotransmitters, imidazole derivatives can have central nervous system (CNS) activity. They may be used to study neurological disorders and could lead to new treatments for conditions like depression or anxiety .
Eigenschaften
IUPAC Name |
1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-thiophen-2-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS.ClH/c1-2-17-6-5-16-15(17)19-9-7-18(8-10-19)14(20)12-13-4-3-11-21-13;/h3-6,11H,2,7-10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXNYSGHOBJTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CC3=CC=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2880920.png)
![8-(1,3,4-Thiadiazol-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2880921.png)


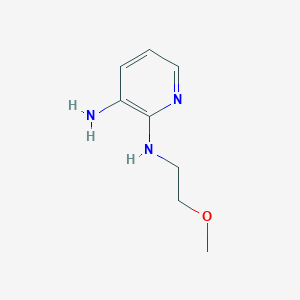
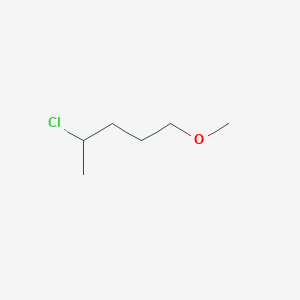
![N-methyl-2-pivalamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2880928.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide](/img/structure/B2880929.png)
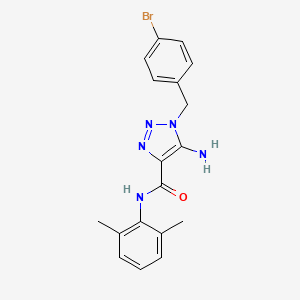
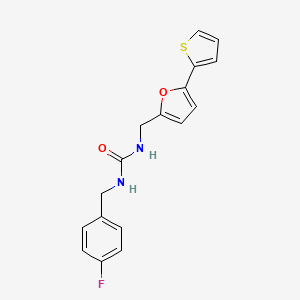
![2-(4-(morpholinosulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2880934.png)
![4-[[[(2E)-1-oxo-3-phenyl-2-propen-1-yl]amino]methyl]-benzoicacid2-propylhydrazide](/img/structure/B2880936.png)
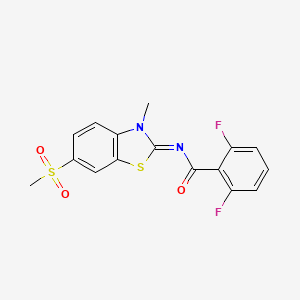
![3-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B2880938.png)